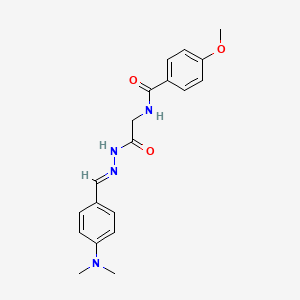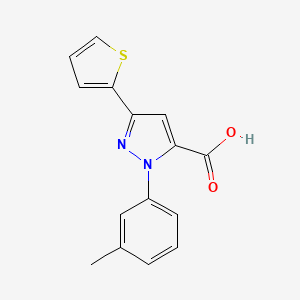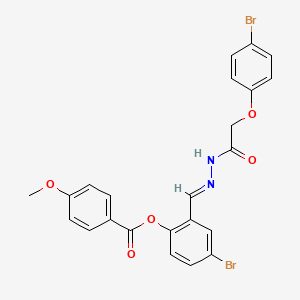
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzylidene hydrazine moiety linked to a methoxybenzamide structure, making it a valuable molecule in various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide typically involves the following steps:
-
Formation of the Benzylidene Hydrazine Intermediate
Reactants: 4-(Dimethylamino)benzaldehyde and hydrazine hydrate.
Conditions: The reaction is carried out in ethanol under reflux conditions for several hours to form the benzylidene hydrazine intermediate.
-
Coupling with 4-Methoxybenzoyl Chloride
Reactants: The benzylidene hydrazine intermediate and 4-methoxybenzoyl chloride.
Conditions: The reaction is conducted in the presence of a base such as triethylamine in an organic solvent like dichloromethane, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically performed in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of corresponding oxo derivatives or cleavage products.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduction can yield hydrazine derivatives or amine products.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Performed in polar solvents with or without catalysts.
Products: Substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide has a wide range of applications in scientific research:
-
Chemistry
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Serves as a ligand in coordination chemistry for the formation of metal complexes.
-
Biology
- Investigated for its potential as a fluorescent probe due to its aromatic structure.
- Studied for its interactions with biomolecules such as proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
- Used in drug discovery and development as a lead compound for new pharmaceuticals.
-
Industry
- Employed in the development of advanced materials, including polymers and dyes.
- Utilized in the production of specialty chemicals for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound can bind to enzymes and receptors, modulating their activity.
- It may interact with DNA and RNA, affecting gene expression and protein synthesis.
-
Pathways Involved
- The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation.
- It may also affect metabolic pathways, altering the production and utilization of cellular metabolites.
Comparación Con Compuestos Similares
Similar Compounds
-
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide
- Similar structure with a chlorine substituent instead of a methoxy group.
- Exhibits different reactivity and biological activity due to the electron-withdrawing chlorine atom.
-
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
- Contains a methyl group instead of a methoxy group.
- Shows variations in physical properties and chemical reactivity.
Uniqueness
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
769147-91-3 |
|---|---|
Fórmula molecular |
C19H22N4O3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H22N4O3/c1-23(2)16-8-4-14(5-9-16)12-21-22-18(24)13-20-19(25)15-6-10-17(26-3)11-7-15/h4-12H,13H2,1-3H3,(H,20,25)(H,22,24)/b21-12+ |
Clave InChI |
BMOQQOJDNMHDCK-CIAFOILYSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12016078.png)
![4-{[(E)-(2-Chloro-6-fluorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12016082.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12016096.png)
![5-(Diethylamino)-2-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12016100.png)

![(5E)-5-[4-(diethylamino)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016131.png)

![Ethyl 4-methyl-2-{[(1-naphthyloxy)acetyl]amino}-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B12016143.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12016144.png)
![9-Bromo-1'-methyl-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]](/img/structure/B12016155.png)
![methyl 2-[3-(4-butoxybenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12016156.png)

